molecular formula C22H27N3O2 B2427618 N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de CAS No. 890636-08-5

N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de

Cat. No. B2427618
CAS RN: 890636-08-5
M. Wt: 365.477
InChI Key: FRUAIXRHVZRJFC-UHFFFAOYSA-N
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Description

N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The specific mechanism of action may involve targeting key cellular pathways or enzymes involved in cancer development .

Antimicrobial Properties

Benzimidazoles exhibit antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and parasites. These compounds have been explored as potential antibiotics, antifungal agents, and antiparasitic drugs. Their mode of action often involves disrupting essential cellular processes in microorganisms, making them attractive candidates for combating infections .

Antiviral Effects

Some benzimidazole derivatives demonstrate antiviral properties. Researchers have investigated their potential against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). These compounds may interfere with viral replication or entry into host cells, providing a basis for drug development .

Anti-Inflammatory Activity

Benzimidazoles have been studied for their anti-inflammatory effects. They may modulate immune responses, inhibit pro-inflammatory cytokines, and reduce tissue damage associated with inflammation. Such properties could be valuable in treating inflammatory diseases .

Metal Complexes and Coordination Chemistry

The compound’s tridentate ligand structure (with two benzimidazole groups attached to a nitrogen atom) makes it useful in designing coordination compounds. Researchers use it to model active sites in metalloenzymes. These complexes play a crucial role in catalysis, electron transfer, and other biological processes .

Synthetic Chemistry and Drug Development

Benzimidazole synthesis pathways are well-established. Researchers can modify positions 2 and 5 of the molecule to create various active drugs. The prevalence of benzimidazole cores in biologically active molecules has driven efforts to develop elegant and efficient synthetic methods for these heterocyclic compounds .

properties

IUPAC Name

N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-9-10-17(2)18(14-16)15-25-20-7-4-3-6-19(20)24-21(25)11-12-23-22(27)8-5-13-26/h3-4,6-7,9-10,14,26H,5,8,11-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUAIXRHVZRJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide

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